

# What is (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

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## Compound of Interest

**Compound Name:** (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

**Cat. No.:** B1449870

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## An In-Depth Technical Guide to (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

This guide provides a comprehensive technical overview of **(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride**, a chiral heterocyclic building block of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical properties, plausible synthetic routes with detailed protocols, applications in medicinal chemistry, analytical characterization, and essential safety protocols, offering field-proven insights grounded in established chemical principles.

## Core Compound Identity and Physicochemical Properties

**(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride** is a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals.<sup>[1]</sup> Its structure is characterized by a piperidine ring N-methylated at position 1 and a primary aminomethyl group at the chiral center in the (R)-configuration at position 3. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it convenient for laboratory use.

## Chemical Structure

Caption: Structure of **(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride**.

## Physicochemical Data

The following table summarizes the key identification and physical properties of the compound.

Property	Value	Reference(s)
CAS Number	1400744-18-4	<a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>18</sub> Cl <sub>2</sub> N <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	201.14 g/mol	<a href="#">[2]</a>
Synonyms	[(3R)-1-methylpiperidin-3-yl]methanamine dihydrochloride; 3-Piperidinemethanamine, 1-methyl-, hydrochloride (1:2), (3R)-	-
Appearance	Typically a white to off-white solid or crystalline powder (inferred from analogs like (R)-3-Aminopiperidine dihydrochloride).	<a href="#">[3]</a>
Solubility	Expected to be highly soluble in water and polar protic solvents like methanol and ethanol.	<a href="#">[4]</a>
InChI Key	Not readily available, but constructed from structure.	-
SMILES	C[N+]1CCC(--INVALID-LINK--C[N+]H3).Cl.[Cl-]	-

## Synthesis and Manufacturing Workflow

While a specific published synthesis for **(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride** is not readily available, a robust and logical pathway can be constructed from well-established reactions used for analogous structures. The proposed three-step synthesis

starts from the commercially available (R)-3-(Boc-aminomethyl)piperidine. This strategy offers excellent control over stereochemistry and functional group manipulation.

Rationale: The synthetic design hinges on selective functionalization. The primary amine of the starting material is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the conditions required for the subsequent N-methylation but easily removed under acidic conditions. The piperidine ring's secondary amine is then selectively methylated via reductive amination, a high-yield and widely used method in pharmaceutical synthesis.<sup>[5][6]</sup> Finally, acidic workup simultaneously removes the Boc protecting group and forms the desired dihydrochloride salt.

## Proposed Synthetic Pathway

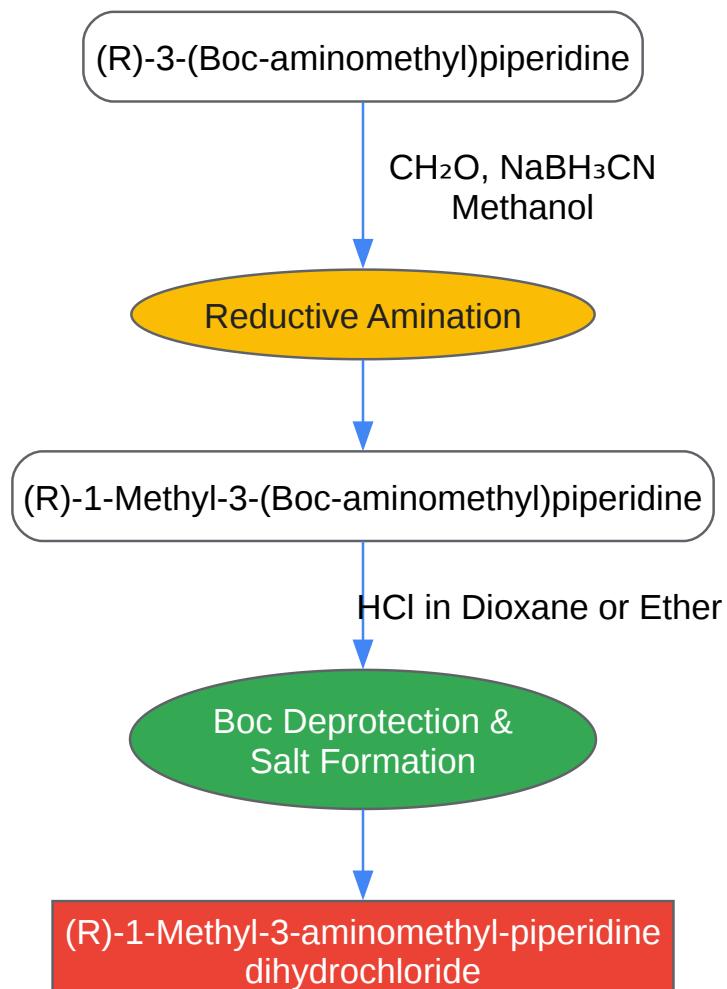


Figure 2: Proposed Synthesis of (R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride

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Caption: Proposed synthetic workflow from a Boc-protected precursor.

## Detailed Experimental Protocol

### Step 1: Reductive Amination to form (R)-1-Methyl-3-(Boc-aminomethyl)piperidine

This procedure is adapted from the N-methylation of a similar piperidine derivative.[7]

- **Vessel Preparation:** To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (R)-3-(Boc-aminomethyl)piperidine (1.0 eq).
- **Solvent Addition:** Dissolve the starting material in anhydrous methanol (approx. 10 mL per gram of starting material).
- **Reagent Addition (Aldehyde):** Cool the solution to 0°C using an ice bath. Add aqueous formaldehyde (37 wt. %, ~1.5 eq) dropwise while maintaining the temperature at 0°C.
- **Reagent Addition (Reducing Agent):** To this cooled mixture, add sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) (approx. 1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
  - **Causality Note:** Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion formed *in situ* from the amine and formaldehyde, without reducing the aldehyde itself. This selectivity is crucial for the efficiency of the reductive amination process.[6]
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:**
  - Carefully quench the reaction by the slow addition of water.
  - Concentrate the mixture under reduced pressure to remove the methanol.

- Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo to yield the crude product, (R)-1-Methyl-3-(Boc-aminomethyl)piperidine, which can often be used in the next step without further purification.

#### Step 2: Boc Deprotection and Dihydrochloride Salt Formation

- Dissolution: Dissolve the crude product from Step 1 in a minimal amount of a suitable solvent like methanol or ethyl acetate.
- Acidification: To the solution, add a solution of hydrogen chloride (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether) (approx. 2.5-3.0 eq) dropwise at 0°C.
  - Causality Note: The strong acidic environment protonates the nitrogen of the Boc group, leading to its cleavage via the formation of a stable tert-butyl cation and carbamic acid, which subsequently decomposes to  $\text{CO}_2$  and the primary amine. The excess acid ensures the protonation of both the newly freed primary amine and the tertiary amine of the piperidine ring.
- Precipitation and Isolation: Stir the mixture at room temperature for 4-6 hours. The dihydrochloride salt will typically precipitate out of the solution.
- Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.
- Drying: Dry the resulting white solid under vacuum to yield the final product, **(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride**.

## Applications in Medicinal Chemistry and Drug Design

Chiral piperidine scaffolds are privileged structures in drug design, offering a three-dimensional framework that can improve physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles. **(R)-1-Methyl-3-aminomethyl-piperidine dihydrochloride**

serves as a valuable building block for introducing a specific chiral, basic motif into drug candidates.

Its structural similarity to key intermediates of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, such as Alogliptin, highlights its primary application area.<sup>[8]</sup> In these drugs, the (R)-3-aminopiperidine moiety is crucial for binding to the S1 pocket of the DPP-IV enzyme.<sup>[4][9]</sup> The aminomethyl group of the title compound provides a one-carbon extension from the chiral center, which can alter spacing and vectoral properties for targeting different regions of a binding pocket. The N-methyl group modulates the basicity (pKa) and lipophilicity of the piperidine nitrogen, which can fine-tune receptor binding, cell permeability, and metabolic stability.

## Role as a Bioactive Scaffold

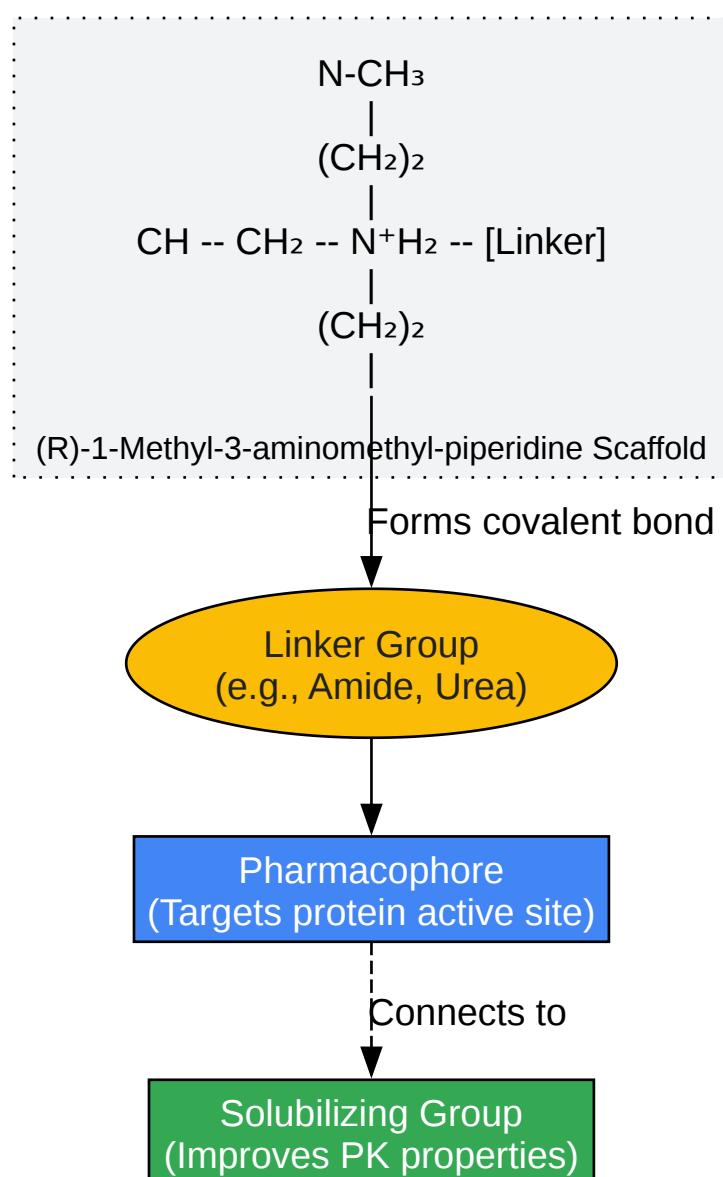


Figure 3: Hypothetical incorporation into a bioactive molecule

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## References

- 1. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 2. 3-aminomethyl piperidine | Sigma-Aldrich [sigmaaldrich.com]
- 3. indiamart.com [indiamart.com]
- 4. (R)-3-(Boc-Amino)piperidine | 309956-78-3 [chemicalbook.com]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 8. (R)-(-)-3-Amino piperidine Dihydrochloride [jubilantingrevia.com]
- 9. Synthesis and Application of (R)-3-(Boc-Amino)piperidine\_Chemicalbook [chemicalbook.com]
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